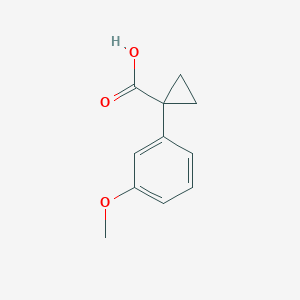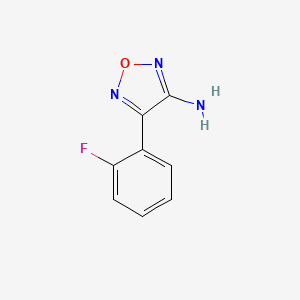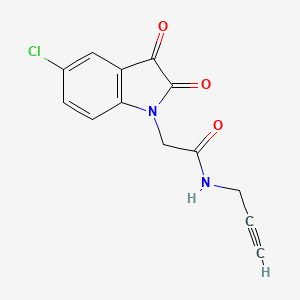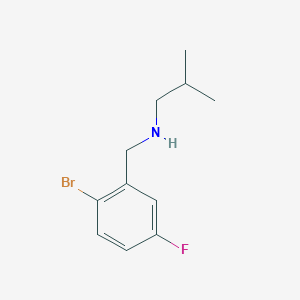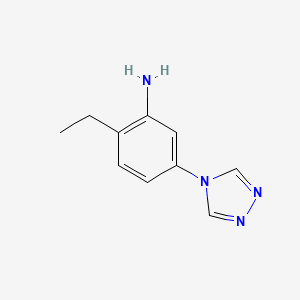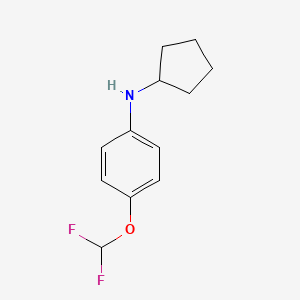
4-(Trifluoromethyl)oxan-4-ol
Overview
Description
4-(Trifluoromethyl)oxan-4-ol is a cyclic ether compound. It has a molecular formula of C6H9F3O2 , and an average mass of 170.130 Da .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)oxan-4-ol consists of a six-membered ring with an oxygen atom, a trifluoromethyl group (-CF3), and a hydroxyl group (-OH) .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)oxan-4-ol has a molecular weight of 170.13 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
- Field : Medicinal Chemistry
- Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been synthesized and analyzed as potential antimycotic agents .
- Method : The compounds were assayed in vitro against eight fungal strains .
- Results : The antifungal activity of these derivatives was not uniform, and molds showed a higher susceptibility than yeasts. The most active salicylanilide was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide .
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Method : The synthesis and applications of TFMP and its derivatives have been studied .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Field : Electrochemistry
- Application : The electrochemistry and in situ spectroelectrochemistry of metal-free and metallophthalocyanine containing 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups on the peripheral positions have been investigated .
- Method : The compounds were investigated by CV, SWV and in situ spectroelectrochemistry .
- Results : The study was conducted for understanding of their redox behaviors .
Antifungal Activity
Agrochemical and Pharmaceutical Ingredients
Spectroelectrochemical Properties
- Spectroelectrochemical Studies
- Field : Electrochemistry
- Application : The electrochemistry and in situ spectroelectrochemistry of metal-free and metallophthalocyanine containing 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups on the peripheral positions have been investigated .
- Method : The compounds were studied using various electrochemical techniques in DMF on a glassy carbon electrode . Cyclic voltammetry and square wave voltammetry studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
- Results : The color changes during spectral changes of redox species were recorded with in situ electrocolorimetric measurements . The electrochemical and in situ UV–Vis spectral change of complexes indicated their applicability in the fields of the electrochemical technologies .
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . Currently, the major use of TFMP derivatives is in the protection of crops from pests .
- Method : The synthesis and applications of TFMP and its derivatives have been studied .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Field : Organic & Biomolecular Chemistry
- Application : The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
- Method : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
- Results : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Agrochemical and Pharmaceutical Ingredients
Synthesis of 4-Chromanone-Derived Compounds
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILQWLEIJLQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)oxan-4-ol | |
CAS RN |
1251358-35-6 | |
| Record name | 4-(trifluoromethyl)oxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

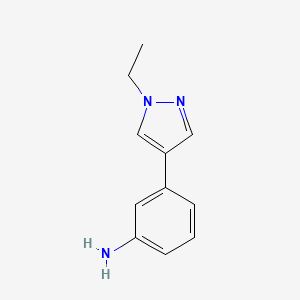
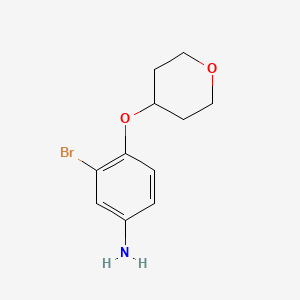
![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)
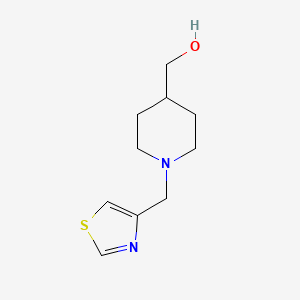
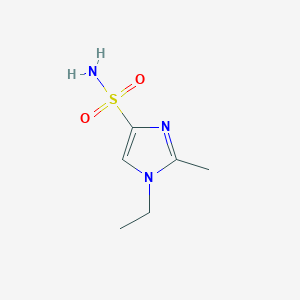
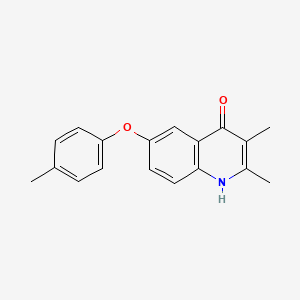
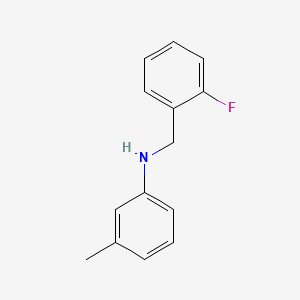
![5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1453659.png)
